![molecular formula C17H12ClF3N4O B2926621 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 2085690-02-2](/img/structure/B2926621.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine . Its InChI Code is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.69 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A notable aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Studies detail innovative synthetic routes and chemical reactions to produce derivatives of pyrazole carboxamides, which are significant for their biological and pharmacological activities. For instance, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the given chemical (Rahmouni et al., 2016). Similarly, the synthesis and biological evaluation of compounds for their antifungal activities suggest the broad utility of this chemical class in developing new therapeutics (Wu et al., 2012).
Biological Activities
The biological activities of compounds related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide" have been extensively studied. These compounds have been evaluated for their potential as fungicides, insecticides, and treatments for various diseases. For example, derivatives of this chemical structure have shown moderate antifungal activities, with some compounds displaying significant inhibitory effects on phytopathogenic fungi, indicating their potential in agricultural applications (Wu et al., 2012). Additionally, research into the nematocidal activity of fluorine-containing pyrazole carboxamides against Meloidogyne incognita suggests potential applications in addressing parasitic nematode infestations (Zhao et al., 2017).
Molecular Interactions and Mechanistic Studies
Understanding the molecular interactions and mechanisms of action of these compounds is crucial for their therapeutic application. Studies on the interaction of pyrazole-3-carboxamide derivatives with cannabinoid receptors have provided insights into their potential therapeutic uses, including the treatment of conditions modulated by these receptors (Shim et al., 2002). These findings highlight the importance of molecular design and the potential for targeted therapies using compounds with this chemical backbone.
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the growth of strains that are resistant to other fungicides . This suggests that the compound may interact with its targets in a unique way, potentially disrupting normal cellular processes and leading to cell death .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may interfere with the synthesis of coenzyme a (coa) derivatives in bacteria, disrupting essential metabolic processes .
Result of Action
Given its potential target, it can be inferred that the compound may disrupt essential metabolic processes in bacteria, leading to cell death .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-13(16(26)24-12-5-3-2-4-6-12)9-23-25(10)15-14(18)7-11(8-22-15)17(19,20)21/h2-9H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOVZATBNKCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)
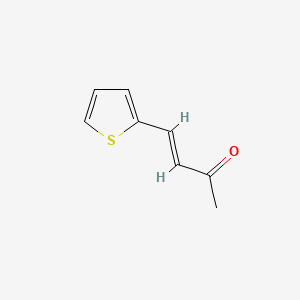

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)
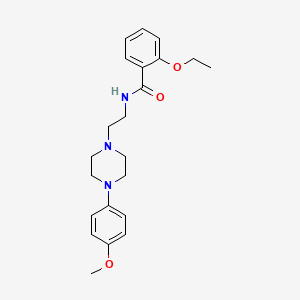
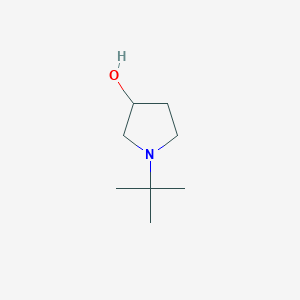
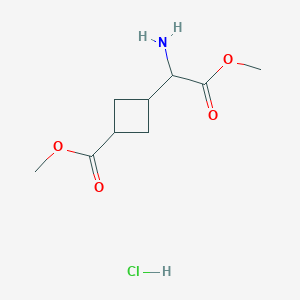
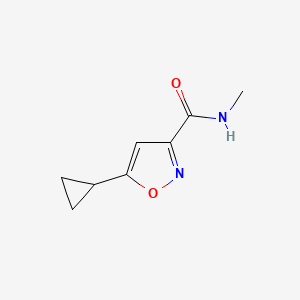
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)
